2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 325142-91-4) is a boronic ester featuring a 3-isopropylphenyl substituent attached to a 1,3,2-dioxaborolane backbone. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity as a boron source. The isopropyl group at the meta position of the phenyl ring introduces steric bulk, which can influence both synthetic accessibility and application-specific performance .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-propan-2-ylphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO2/c1-11(2)12-8-7-9-13(10-12)16-17-14(3,4)15(5,6)18-16/h7-11H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRCXIHAXGJPNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623707 | |
| Record name | 4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325142-89-0 | |
| Record name | 4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-isopropylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes reactions typical of boronic esters. These include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Hydrolysis: In the presence of water, the boronic ester can hydrolyze to form the corresponding boronic acid.
Scientific Research Applications
2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research, particularly in the following areas:
Organic Synthesis: It is a key reagent in the Suzuki-Miyaura coupling reaction, which is essential for the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Medicinal Chemistry: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Material Science: It is employed in the preparation of polymers and other advanced materials with specific properties.
Mechanism of Action
The primary mechanism by which 2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is through its participation in the Suzuki-Miyaura coupling reaction. In this reaction, the boronic ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the base, which facilitate the reaction steps .
Comparison with Similar Compounds
Reactivity and Selectivity
- Steric Effects : The 3-isopropyl group in the target compound imposes greater steric hindrance compared to smaller substituents (e.g., methyl or methoxy), reducing undesired side reactions in cross-couplings .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in 2118230-75-2) increase electrophilicity, enhancing reactivity in Suzuki couplings, while electron-donating groups (e.g., methoxy in ) slow reactivity but improve solubility .
- Regioselectivity : Ligand choice (e.g., Ir or Pd catalysts) and borane source (B2Pin2 vs. HBpin) dramatically influence regioselectivity. For example, HBpin favors meta-borylation in sterically congested systems, whereas B2Pin2 prefers ortho/para positions .
Physical Properties
- Solubility : Hydrophobic substituents (e.g., isopropyl, cyclopropyl) reduce water solubility but improve compatibility with organic solvents. Methoxy or hydroxyl groups increase polarity .
- Thermal Stability : Bulky substituents (e.g., isopropyl, anthryl) enhance thermal stability, critical for high-temperature reactions .
Biological Activity
2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family known for its unique structural features and potential biological activities. This compound has garnered attention in medicinal chemistry due to its possible applications in drug development, particularly in targeting specific biological pathways associated with various diseases.
- Molecular Formula : C15H23BO2
- Molecular Weight : 246.15 g/mol
- CAS Number : 325142-89-0
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological properties. The following sections summarize key findings from recent research.
Anticancer Properties
Several studies have indicated that compounds within the dioxaborolane class exhibit significant anticancer activity. For instance:
- Growth Inhibition : Research has shown that derivatives similar to this compound can inhibit the growth of cancer cells while sparing non-tumorigenic cells. A study highlighted that certain dioxaborolanes demonstrated selective cytotoxicity against hepatocellular carcinoma (HCC) cell lines at concentrations as low as 10 µM .
The mechanism by which this compound exerts its effects appears to involve modulation of key signaling pathways:
- Cell Signaling : Investigations into the cellular mechanisms revealed alterations in phosphoprotein levels and localization upon treatment with dioxaborolanes. This suggests that the compound may interfere with signaling cascades critical for cancer cell proliferation and survival .
Study 1: In Vitro Assessment of Antitumor Activity
In a controlled laboratory setting, researchers evaluated the effects of this compound on various cancer cell lines:
- Cell Lines Tested : HepG2 (liver cancer), MCF7 (breast cancer)
- Results : The compound exhibited a dose-dependent inhibition of cell viability in HepG2 cells but had minimal effects on MCF7 cells at similar concentrations.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HepG2 | 10 | High |
| MCF7 | >50 | Low |
Study 2: In Vivo Efficacy
A preliminary in vivo study assessed the therapeutic potential of this compound in mouse models of cancer:
- Model Used : Xenograft model with human liver cancer cells.
- Findings : Administration of the compound resulted in a significant reduction in tumor volume compared to control groups.
Safety and Toxicology
While exploring the biological activity of this compound is crucial for its potential therapeutic use, safety profiles must also be considered:
- Toxicity Studies : Initial toxicity assessments indicated that at therapeutic doses used in studies (up to 20 µM), there were no significant adverse effects observed on normal cell lines. However, further comprehensive toxicological evaluations are necessary to establish a complete safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
